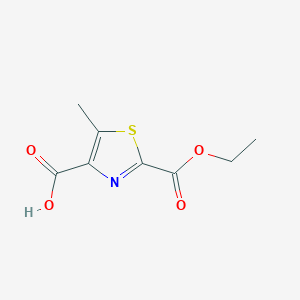

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonyl-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-3-13-8(12)6-9-5(7(10)11)4(2)14-6/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUORYRLMSXSVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166747-38-0 | |

| Record name | 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthesis Route

Stepwise Preparation from L-Cysteine Hydrochloride

The most documented method involves a four-step sequence starting from L-cysteine hydrochloride (patent CN102372680A):

Step 1: Condensation to Thiazolidine-4-carboxylic Acid

- Reactants : L-Cysteine hydrochloride, formaldehyde (37–40% w/w).

- Conditions : Aqueous medium, room temperature, 8 hours.

- Yield : ~85–90% after recrystallization (water-ethanol).

Step 2: Esterification to Methyl Thiazolidine-4-carboxylate

- Reactants : Thiazolidine-4-carboxylic acid, methanol, HCl gas.

- Conditions : Saturation with HCl, 12 hours at 25–30°C.

- Yield : 89%.

Step 3: Oxidation to Methyl Thiazole-4-carboxylate

- Reactants : Methyl thiazolidine-4-carboxylate, MnO$$_2$$, acetonitrile.

- Conditions : 60–100°C, 24–72 hours.

- Yield : 39–81.4% (temperature- and time-dependent).

Step 4: Hydrolysis to 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic Acid

Reaction Optimization Data

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| 3 | MnO$$_2$$ Loading | 20–26 molar ratio | ↑ Yield (70–81%) |

| 3 | Temperature | 80°C | Maximizes rate |

| 3 | Time | 48–72 hours | ↑ Conversion |

| 4 | NaOH:Molar Ratio | 1:2.0–2.9 | Completes hydrolysis |

Alternative Synthetic Approaches

Direct Esterification of Thiazole-4-carboxylic Acid

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₉NO₄S

- Molecular Weight : 215.23 g/mol

- CAS Number : 2166747-38-0

- Structure : The compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. Its structure enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit a range of bacteria and fungi effectively. The ethoxycarbonyl group enhances the compound's lipophilicity, improving membrane penetration and antimicrobial efficacy .

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 1.95–15.62 µg/mL | 1–4 µg/mL |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using precursors like ethyl 2-bromoacetate and thiourea. This method allows for the introduction of the carboxylic acid group under controlled conditions using solvents such as ethanol or methanol .

Industrial Production Methods

In industrial settings, continuous flow processes are often employed to optimize yield and purity. Automated reactors can precisely control reaction parameters such as temperature and pressure, enhancing efficiency in large-scale production .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a significant correlation between structural features and antimicrobial activity. -

Anticancer Activity Assessment :

A series of experiments assessed the cytotoxic effects of thiazole derivatives on different cancer cell lines. Although specific data for this compound are sparse, related compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Below is a detailed comparison with structurally and functionally related compounds, supported by experimental data and literature.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Diversity :

- The ethoxycarbonyl group in the target compound distinguishes it from analogs with tert-BOC (e.g., ) or simple alkyl chains (e.g., ethyl in ). This group impacts reactivity; for example, the ethoxycarbonyl moiety can undergo hydrolysis to form carboxylic acids under basic conditions, whereas tert-BOC groups require acidic cleavage .

Polarity and Solubility: The presence of a carboxylic acid at C4 in the target compound increases polarity compared to ester derivatives (e.g., ) or methyl-substituted analogs (e.g., ). This makes it more soluble in polar solvents like water or methanol, critical for pharmaceutical formulations .

Biological Activity: Compounds like 2-(3-Chloroanilino)-5-methylthiazole-4-carboxylic acid () exhibit enhanced bioactivity due to the electron-withdrawing chloro group, which improves binding to microbial targets. In contrast, the target compound’s ethoxycarbonyl group may limit membrane permeability but could serve as a prodrug precursor.

Synthetic Utility :

- The ethyl ester in Ethyl 2-chloro-4-methylthiazole-5-carboxylate () is more reactive toward nucleophiles (e.g., amines, alcohols) than the carboxylic acid in the target compound, making it preferable for constructing thiazole-based libraries.

Table 2: Physicochemical Data Comparison

Biological Activity

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : C₈H₉NO₄S

- SMILES : CCOC(=O)C1=NC(=C(S1)C)C(=O)O

- InChIKey : UUORYRLMSXSVLB-UHFFFAOYSA-N

The mechanism of action for this compound is believed to involve interactions with various biological targets. The thiazole ring can engage in hydrogen bonding and π-π interactions, which may modulate the activity of enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed effective inhibition against a range of bacteria and fungi. The presence of the ethoxycarbonyl group may enhance the lipophilicity of the compound, improving its membrane penetration and subsequent antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring can significantly affect cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | |

| Compound B | HeLa (Cervical Cancer) | 15 | |

| Compound C | A549 (Lung Cancer) | 12 |

Case Studies

- Xanthine Oxidase Inhibition : A derivative of thiazole demonstrated xanthine oxidase inhibitory activity with an IC₅₀ value of 8.1 µM, indicating its potential as a therapeutic agent for conditions like gout and hyperuricemia .

- Antioxidant Activity : Compounds derived from thiazoles have also been shown to possess antioxidant properties, which are critical in combating oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives reveals that the unique ethoxycarbonyl and carboxylic acid groups in this compound contribute to its distinct biological profile.

| Compound | Functional Groups | Notable Activity |

|---|---|---|

| This compound | Ethoxycarbonyl, Carboxylic Acid | Antimicrobial, Anticancer |

| 5-Methyl-1,3-thiazole-4-carboxylic acid | Carboxylic Acid | Anticancer |

| 2-(Methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid | Methoxycarbonyl, Carboxylic Acid | Moderate Anticancer |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the thiazole ring, with characteristic shifts for the ethoxycarbonyl group (δ ~4.3 ppm for -OCH₂CH₃ and ~165 ppm for carbonyl carbons) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97% is typical for research-grade material) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 246.07 for C₉H₁₁NO₄S) .

How does the electronic nature of substituents on the thiazole ring influence reactivity in downstream modifications?

Basic Research Question

The ethoxycarbonyl group acts as an electron-withdrawing group, activating the thiazole ring toward nucleophilic substitution at the 2- and 4-positions. For example:

- Methyl Group (5-position) : Provides steric hindrance, directing electrophilic attacks to the 4-position.

- Carboxylic Acid (4-position) : Enables further functionalization via amidation or esterification. Computational studies on similar thiazoles show that substituent electronegativity correlates with reaction rates in cross-coupling reactions .

What computational strategies can optimize reaction pathways for synthesizing this compound?

Advanced Research Question

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, helping identify energetically favorable pathways .

- Machine Learning (ML) : Models trained on reaction databases (e.g., PubChem) suggest optimal solvent/base combinations. For instance, ML-guided workflows reduced optimization time for analogous thiazole syntheses by 40% .

How can researchers address instability of the carboxylic acid group during storage or reactions?

Advanced Research Question

- Derivatization : Convert the acid to a stable ester or amide derivative for storage, then regenerate it via hydrolysis before use .

- Storage Conditions : Anhydrous environments (e.g., desiccants) and low temperatures (-20°C) prevent decarboxylation. Stability studies on related compounds show <5% degradation over 6 months under these conditions .

How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

Advanced Research Question

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare MS fragmentation patterns with predicted pathways .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbonyl group assignments in complex spectra .

What strategies enhance the bioactivity of this compound through targeted substituent modifications?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Replace the methyl group with halogens (e.g., -Cl, -Br) to improve lipophilicity and membrane permeability, as seen in bioactive thiazole derivatives .

- Bioisosteric Replacement : Substitute the ethoxycarbonyl group with a tetrazole moiety (metabolically stable) to enhance pharmacokinetic profiles .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Reaction Exotherms : Larger batches risk thermal runaway during coupling steps; use controlled addition of reagents and cooling systems .

- Purification : Transition from column chromatography to recrystallization or continuous flow systems improves yield and reduces solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.